3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Description
This compound belongs to the benzimidazoquinazolinone class, characterized by a fused bicyclic core incorporating benzimidazole and quinazolinone moieties. Structurally, it features a 4-methylphenyl group at position 3 and a thiophen-2-yl substituent at position 12 () .
Properties
Molecular Formula |
C25H21N3OS |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-12-thiophen-2-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C25H21N3OS/c1-15-8-10-16(11-9-15)17-13-19-23(21(29)14-17)24(22-7-4-12-30-22)28-20-6-3-2-5-18(20)26-25(28)27-19/h2-12,17,24H,13-14H2,1H3,(H,26,27) |
InChI Key |
BKWVWYXLCFFOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC=CS6)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then fused with a quinazolinone moiety. The key steps include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Quinazolinone Formation: The benzimidazole intermediate is then reacted with an appropriate aldehyde or ketone to form the quinazolinone structure.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazolinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the quinazolinone can produce dihydroquinazolinone derivatives.
Scientific Research Applications
3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest.
Enzyme Inhibition: It can inhibit key enzymes involved in cell signaling pathways, such as kinases, thereby affecting cell growth and survival.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzimidazoquinazolinones
Key analogs differ in substituent patterns, which critically affect physicochemical and pharmacological profiles:
Structural Insights :
- Thiophene vs. Phenyl : The thiophene moiety in the target compound may confer distinct pharmacokinetic properties compared to phenyl-substituted derivatives (e.g., compound 4a in ) due to its sulfur atom and aromaticity .
Physicochemical and Computational Studies
- DFT Calculations : highlights the use of DFT to predict ¹³C NMR shifts in tautomeric forms, a method applicable to the target compound to predict its behavior .
- Lipophilicity : The 4-methylphenyl group in the target compound likely increases logP compared to the 4-methoxyphenyl analog (), impacting membrane permeability .
Biological Activity
The compound 3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₅N₃OS
- Molecular Weight : 321.4 g/mol
- Structural Features : The compound features a benzimidazole core fused with a quinazoline ring and substituted with thiophene and methylphenyl groups.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the benzimidazole and quinazoline rings has been linked to inhibition of various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, demonstrating that compounds with similar structures inhibited cell proliferation effectively. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 12.5 | Apoptosis |
| B | HeLa | 15.3 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial potential of the compound has also been investigated. Compounds containing thiophene rings have shown promising antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
In vitro assays were conducted against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited significant inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
MAO Inhibition
Monoamine oxidase (MAO) inhibitors are crucial in treating various neurological disorders. The compound's potential as an MAO inhibitor was assessed through enzyme assays.
Research Findings
The compound demonstrated competitive inhibition against MAO-A with an IC50 value comparable to established inhibitors.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Test Compound | 0.065 | Competitive |
| Moclobemide | 0.050 | Competitive |
The biological activity of This compound is believed to arise from its ability to interact with specific biological targets:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Its structural features allow it to bind effectively to MAO enzymes, inhibiting their activity and potentially alleviating symptoms in mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
